1,1,2,3-Tetrachloro-1-fluoropropane
Description
1,1,2,3-Tetrachloro-1-fluoropropane (CAS 666-27-3), also designated as HCFC-241db, is a halogenated alkane with the molecular formula C₃H₃FCl₄ and a molecular weight of 199.87 g/mol . Structurally, it features four chlorine atoms and one fluorine atom attached to a propane backbone, with substitution at the 1,1,2,3 positions. Its role in catalytic fluorination processes highlights its industrial relevance in transitioning toward environmentally sustainable fluorochemicals .
Properties
CAS No. |
666-27-3 |
|---|---|
Molecular Formula |
C3H3Cl4F |
Molecular Weight |
199.9 g/mol |
IUPAC Name |
1,1,2,3-tetrachloro-1-fluoropropane |
InChI |
InChI=1S/C3H3Cl4F/c4-1-2(5)3(6,7)8/h2H,1H2 |
InChI Key |
AUCDWYVJFVHEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3-Tetrachloro-1-fluoropropane can be synthesized through the chlorination of methane and ethane. This process involves the use of chlorine gas under controlled conditions to produce 1,1,2-trichloroethane and 1,2-dichloroethane, which are then further chlorinated to form this compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive chlorine gas and the volatile nature of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,2,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: It can be oxidized to form more highly chlorinated compounds or other oxidation products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Oxidation: Oxidizing agents like potassium permanganate or chlorine gas are employed.
Major Products
The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,2,3-Tetrachloro-1-fluoropropane has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is used in studies involving the chlorination of organic molecules.
Medicine: It is utilized in the development of pharmaceuticals and other medical compounds.
Industry: The compound is employed in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1,1,2,3-tetrachloro-1-fluoropropane involves its interaction with organic molecules through chlorination and fluorination reactions. The compound acts as a source of chlorine and fluorine atoms, which can be incorporated into organic substrates. This process involves the formation of reactive intermediates that facilitate the substitution or addition of chlorine and fluorine atoms to the target molecules .
Comparison with Similar Compounds
1,3,3-Trichloro-1,1-difluoropropane (CAS 460-63-9)
1,1,1,3-Tetrachloro-2,2,3,3-Tetrafluoropropane (CAS 2268-46-4)
- Molecular Formula : C₃Cl₄F₄
- Molecular Weight : 253.84 g/mol
- Key Differences :
- Higher halogen content (four chlorine and four fluorine atoms ) results in greater molecular weight.
- Fully saturated structure with 2,2,3,3-tetrafluoro substitution, likely exhibiting higher stability but lower reactivity compared to HCFC-241db.
Chlorinated Propenes: Unsaturated Analogues
1,1,2,3-Tetrachloropropene (HCO-1230xa, CAS 10436-39-2)
- Molecular Formula : C₃H₂Cl₄
- Molecular Weight : 179.86 g/mol
- Key Differences: Unsaturated propene backbone (vs. saturated propane in HCFC-241db), enhancing reactivity in addition reactions.
- Applications : Critical intermediate in synthesizing HCFO-1233xf via gas-phase fluorination with HF .
Higher-Chlorinated Propanes
1,1,1,2,3-Pentachloropropane (HCC-240db, CAS 421-94-3)
- Molecular Formula : C₃H₃Cl₅
- Molecular Weight : 234.31 g/mol
- Key Differences: Five chlorine atoms (vs. Higher chlorine content increases density and boiling point but may elevate toxicity and environmental persistence.
- Applications : Precursor to HCFO-1233xf, often co-occurring with HCFC-241db in fluorination reaction streams .
Fluorinated Products
2-Chloro-1,1,1,2-Tetrafluoropropane (CAS 2730-62-3)
- Molecular Formula : C₃H₃F₄Cl
- Molecular Weight : 166.96 g/mol
- Key Differences :
- Applications: Potential use as a refrigerant or propellant due to reduced GWP compared to HCFCs .
Data Tables
Table 1. Physical and Chemical Properties of Selected Compounds
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